molecular formula C5H10O3 B1453344 (2S)-3-methoxy-2-methylpropanoic acid CAS No. 1315000-09-9

(2S)-3-methoxy-2-methylpropanoic acid

Cat. No.: B1453344
CAS No.: 1315000-09-9
M. Wt: 118.13 g/mol
InChI Key: JIRULJUIQOAJPM-BYPYZUCNSA-N
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Description

(2S)-3-Methoxy-2-methylpropanoic acid is a chiral carboxylic acid with the molecular formula C 5 H 10 O 3 and a molecular weight of 118.13 g/mol . Its CAS Registry Number is 1315000-09-9 . This compound serves as a valuable chiral building block in organic synthesis and pharmaceutical research . While specific mechanistic and application details for this exact stereoisomer are proprietary, chiral molecules of this class are typically employed in the synthesis of more complex, stereochemically defined targets, such as active pharmaceutical ingredients (APIs) and advanced intermediates . For instance, structurally related methoxy-methylpropanoic acid derivatives are key components in complex synthetic targets, demonstrating the utility of this chiral scaffold in constructing sophisticated molecules . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(2S)-3-methoxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRULJUIQOAJPM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-methoxy-2-methylpropanoic acid, also known as 3-methoxy-2-methylpropanoic acid, is an organic compound that has garnered attention for its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H10O3
  • Molecular Weight : 134.13 g/mol
  • IUPAC Name : (2S)-3-methoxy-2-methylpropanoic acid

1. Metabolic Role

(2S)-3-methoxy-2-methylpropanoic acid is involved in various metabolic pathways. It is a product of the metabolism of certain amino acids and plays a crucial role in energy homeostasis. Specifically, it is linked to the regulation of glucose levels and lipid metabolism through its interaction with G protein-coupled receptors (GPCRs) that respond to short-chain fatty acids (SCFAs) .

2. Interaction with G Protein-Coupled Receptors

The compound activates GPCRs that are essential for maintaining whole-body energy homeostasis and modulating immune responses. Its activation leads to the formation of inositol trisphosphate and mobilization of intracellular calcium, which are critical for various cellular signaling pathways . This mechanism suggests potential applications in managing metabolic disorders.

3. Anti-inflammatory Properties

Research indicates that (2S)-3-methoxy-2-methylpropanoic acid may have anti-inflammatory effects by regulating the secretion of chemokines and cytokines in response to microbial presence. This activity is particularly important in the context of intestinal health, where SCFAs play a role in modulating inflammation .

Case Studies and Research Findings

A series of studies have highlighted the biological significance of (2S)-3-methoxy-2-methylpropanoic acid:

  • Study on Energy Homeostasis : A study demonstrated that this compound influences GLP-1 secretion, a hormone crucial for glucose regulation. The findings suggest that it could be beneficial in treating conditions like type 2 diabetes .
  • Inflammatory Response Modulation : Another investigation focused on its role in inflammatory responses. The compound was shown to enhance monocyte activation and IL-8 secretion, indicating its potential use in managing inflammatory diseases .

Data Table: Biological Effects Summary

Biological ActivityMechanism of ActionReference
Regulation of glucose homeostasisActivation of GPCRs leading to GLP-1 secretion
Anti-inflammatory effectsModulation of cytokine secretion
Interaction with intestinal microbiotaProduction of SCFAs influencing gut health

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
(2S)-3-Methoxy-2-methylpropanoic acid Not provided C6H10O3 130.14 Methoxy (C3), methyl (C2), carboxylic acid Likely intermediate in chiral synthesis; stereochemistry impacts biological activity. Inferred from analogs
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid 120205-50-7 C14H25NO5 287.35 Boc-protected pyrrolidine, methoxy, methyl, carboxylic acid Used in peptide synthesis (e.g., dolaproine derivatives); ≥98% purity, stored at 2–8°C under inert atmosphere.
2-(2-Methoxyphenyl)-2-methylpropanoic acid 468064-83-7 C11H14O3 194.23 Methoxyphenyl (C2), methyl (C2), carboxylic acid Aromatic substituent increases hydrophobicity; low hazard (no GHS classification).
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid Not provided C4H7BrO3 183.01 Bromo (C3), hydroxyl (C2), carboxylic acid Reactive intermediate for halogenation studies; high purity for research.
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C10H12O3 180.20 Methoxyphenyl (C3), carboxylic acid mp 85–89°C; used in pharmaceutical impurity testing.
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride Not provided C4H9FClNO2 169.61 Amino (C3), fluoro (C2), ester Polar, water-soluble; potential prodrug candidate.

Key Comparative Insights:

Stereochemical Complexity :

  • The (2S)-configuration in the target compound contrasts with racemic mixtures (e.g., EP impurities in ), which lack enantiomeric specificity. This stereochemistry is critical in drug design, as seen in the Boc-protected pyrrolidine derivative (CAS 120205-50-7), a precursor to dolaproine in antitumor agents .

Functional Group Impact: Methoxy vs. Hydroxyl/Bromo: The methoxy group in the target compound enhances electron density and reduces acidity compared to hydroxyl or bromo analogs (e.g., ). Aromatic vs. Aliphatic Substituents: 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7) exhibits higher hydrophobicity (logP ~2.5 estimated) due to the phenyl group, whereas aliphatic analogs like the target compound are more polar .

Applications: Pharmaceutical Intermediates: The Boc-protected derivative (CAS 120205-50-7) is patented for R&D use in peptide synthesis, emphasizing strict storage conditions (2–8°C, inert atmosphere) . Impurity Profiling: Compounds like 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) are reference standards in quality control for APIs .

Safety and Handling: Most analogs (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) have low hazards, but derivatives with reactive groups (e.g., bromo in ) require careful handling.

Research Findings and Data Gaps

  • Crystallography : While the crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid () shows helical chains via O–H⋯N hydrogen bonds, similar packing may occur in the target compound, affecting solubility and stability.
  • Synthetic Routes : and highlight tert-butoxycarbonyl (Boc) protection strategies, suggesting the target compound could be synthesized via analogous enantioselective methods.
  • Data Limitations: Exact melting points, pKa, and solubility data for (2S)-3-methoxy-2-methylpropanoic acid are absent in the evidence, requiring extrapolation from analogs.

Preparation Methods

Diazotization of 2-Methyl-L-Phenylalanine Hydrochloride

Overview:
A patented method describes synthesizing (S)-2-hydroxy-3-methoxypropanoic acid (closely related to (2S)-3-methoxy-2-methylpropanoic acid) via diazotization of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system of 1,4-dioxane and water with dilute sulfuric acid and sodium nitrite. This method avoids toxic cyanide reagents and is scalable for industrial production.

Procedure Details:

  • Reactants: 2-methyl-L-phenylalanine hydrochloride, dilute sulfuric acid (1M), sodium nitrite.
  • Solvent: 1,4-dioxane and water mixture.
  • Reaction Conditions:
    • Sodium nitrite solution is added dropwise to a cooled mixture of 2-methyl-L-phenylalanine hydrochloride and dilute sulfuric acid in 1,4-dioxane/water.
    • Reaction proceeds overnight at room temperature.
  • Workup:
    • Addition of water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate.
    • Concentration under reduced pressure followed by recrystallization from petroleum ether and ethyl acetate (3:1 volume ratio) yields the product.

Yield and Purity:

  • Yield: 85%
  • Product: White solid, confirmed by $$ ^1H $$ NMR and LC-MS.

Advantages:

  • Avoids cyanide and nitrilase enzymes.
  • No chromatographic purification needed.
  • Maintains stereochemical integrity of the (S)-configuration.
  • Suitable for scale-up production.
Step Reagents/Conditions Outcome
1 2-methyl-L-phenylalanine hydrochloride + 1M H2SO4 in 1,4-dioxane/water Starting material solution
2 Sodium nitrite (aqueous), added dropwise at 0°C, stir overnight at RT Diazotization reaction
3 Extraction with ethyl acetate, drying, concentration Crude product
4 Recrystallization from petroleum ether/ethyl acetate (3:1) Pure (S)-2-hydroxy-3-methoxypropanoic acid

Reference: Patent CN113968781A (2021)

Multi-Step Synthesis via Epoxy Propionate Intermediates (Related Diphenyl Derivative)

Overview:
An improved process for preparing S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a structurally related compound, involves multi-step synthesis through methyl 3,3-diphenyl 2,3-epoxy propionate intermediates. This method demonstrates advanced stereoselective transformations and purification techniques that can be adapted for related hydroxy acid derivatives.

Key Steps:

  • Step 1: Preparation of methyl 3,3-diphenyl 2,3-epoxy propionate by reaction of benzophenone and sodium methoxide with methyl chloroacetate in toluene at low temperature (-5 to -10°C).
  • Step 2: Conversion to methyl-2-hydroxy-3-methoxy-3,3-diphenyl propionate by heating and reaction with sodium hydroxide.
  • Step 3: Hydrolysis to 2-hydroxy-3-methoxy-3,3-diphenyl propionic acid by acidification and cooling.
  • Step 4: Resolution of stereoisomers by formation of diastereomeric salts with chiral amines and recrystallization to isolate the (S)-enantiomer.

Reaction Conditions and Purification:

  • Use of methyl tert-butyl ether (MTB) and n-heptane as solvents for crystallization.
  • Acid-base adjustments to control pH during hydrolysis and salt formation.
  • Reflux and controlled cooling steps to optimize yield and purity.

Yields and Purity:

  • Step 1 yield: 94.8% (methyl 3,3-diphenyl 2,3-epoxy propionate)
  • Final isolated (S)-acid yield: ~55% after resolution and purification.
Step Description Conditions Yield/Notes
1 Epoxy propionate formation Sodium methoxide, methyl chloroacetate, -5 to -10°C 94.8% yield
2 Hydroxy methoxy propionate formation Heating to 90-95°C, NaOH treatment Intermediate for hydrolysis
3 Hydrolysis to acid Acidification to pH 2-3, cooling 5-10°C Precipitation of acid
4 Resolution and crystallization MTB, n-heptane, chiral amine salt formation (S)-enantiomer isolated, 55%

Reference: Patent WO2012017441A1 (2010)

Reference: Patent CN111039838A (2019)

Summary Table of Preparation Methods

Method No. Starting Material Key Reaction Type Solvents/Conditions Yield (%) Advantages
1 2-methyl-L-phenylalanine hydrochloride Diazotization 1,4-dioxane/water, dilute H2SO4, NaNO2, RT overnight 85 Avoids toxic cyanide, scalable, stereoretentive
2 Benzophenone, methyl chloroacetate Epoxidation, hydrolysis, resolution Toluene, MTB, n-heptane, reflux, pH control ~55 (final) High purity, stereoselective resolution
3* Methacrylic acid derivatives Halogenation, nucleophilic substitution Acidic halogen acids, sulfides, acetylation N/A Demonstrates alternative functionalization

*Note: Method 3 is for a related compound, illustrating alternative synthetic strategies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-methoxy-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-methoxy-2-methylpropanoic acid

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